molecular formula C11H8N2O2 B083465 6-Phenylpyrazine-2-carboxylic acid CAS No. 13534-76-4

6-Phenylpyrazine-2-carboxylic acid

Cat. No. B083465
CAS RN: 13534-76-4
M. Wt: 200.19 g/mol
InChI Key: XFUQDWCBZGEUNR-UHFFFAOYSA-N
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Description

“6-Phenylpyrazine-2-carboxylic acid” is a chemical compound with the molecular formula C11H8N2O2 . Its average mass is 200.193 Da and its monoisotopic mass is 200.058578 Da .


Synthesis Analysis

The synthesis of pyrazinamide analogues, which are similar to “6-Phenylpyrazine-2-carboxylic acid”, has been achieved using the Taylor method and the SNH methodology . The process involves the condensation of chlorides of substituted pyrazinecarboxylic acids with ring-substituted anilines .


Molecular Structure Analysis

The molecular structure of “6-Phenylpyrazine-2-carboxylic acid” includes a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized .


Chemical Reactions Analysis

Carboxylic acids, like “6-Phenylpyrazine-2-carboxylic acid”, can undergo four general categories of reactions :


Physical And Chemical Properties Analysis

“6-Phenylpyrazine-2-carboxylic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 418.3±45.0 °C at 760 mmHg, and a flash point of 206.8±28.7 °C . It has 4 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Herbicides and Abiotic Elicitors

The condensation of substituted pyrazine-2-carboxylic acid chlorides with ring-substituted anilines yielded five substituted pyrazine-2-carboxylic acid amides . These compounds have been evaluated as herbicides and abiotic elicitors . The most active inhibitor of the oxygen evolution rate in spinach chloroplasts was 6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide .

Antialgal Activity

The compound 5- tert -butyl- N - (4-chloro-3-methylphenyl)-pyrazine-2-carboxamide has been found to have significant antialgal activity, with the highest reduction of chlorophyll content in Chlorella vulgaris .

Flavonoid Production

6-Chloropyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide has been used as an abiotic elicitor to stimulate the accumulation of flavonoids in a callus culture of Ononis arvensis (L.) . The maximal flavonoid production (about 900%) was reached after a twelve-hour elicitation process with this compound .

Antimycobacterial Activity

Pyrazine derivatives, including 6-Phenylpyrazine-2-carboxylic acid, have been found to possess antimycobacterial activity .

Antibacterial Activity

These compounds also exhibit antibacterial properties .

Antifungal Activity

Pyrazine derivatives have been found to have antifungal properties .

Antidiabetic Activity

Some pyrazine derivatives have been found to have antidiabetic properties .

Diuretic Activity

Pyrazine derivatives, including 6-Phenylpyrazine-2-carboxylic acid, have been found to have diuretic properties .

Safety and Hazards

The safety data sheet for “6-Phenylpyrazine-2-carboxylic acid” indicates that it is a combustible liquid and harmful if swallowed . It can cause severe skin burns and eye damage, and may cause an allergic skin reaction . It is also toxic to aquatic life .

properties

IUPAC Name

6-phenylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)10-7-12-6-9(13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUQDWCBZGEUNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80536610
Record name 6-Phenylpyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenylpyrazine-2-carboxylic acid

CAS RN

13534-76-4
Record name 6-Phenyl-2-pyrazinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13534-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Phenylpyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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